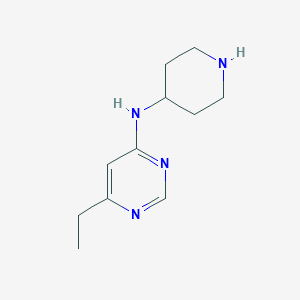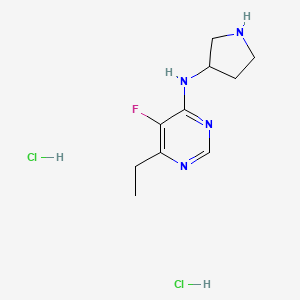
6-エチル-5-フルオロ-N-(ピロリジン-3-イル)ピリミジン-4-アミン二塩酸塩
説明
6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C10H17Cl2FN4 and its molecular weight is 283.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学:抗真菌剤の合成
この化合物は、強力な抗真菌薬であるボリコナゾールの合成における前駆体として役立ちます 。エチル基とフルオロ基は、分子の薬物動態特性に寄与し、真菌病原体に対する効力を高めます。
有機化学:二環式[6 + 6]系
この化合物は、二環式[6 + 6]系の一部として、反応性および複雑な有機構造の生成に関与する合成方法について研究されています 。ピリミド[4,5-d]ピリミジンを形成する役割は、新しい合成経路の開発において重要です。
バイオエンジニアリング:ポリマーアプリケーション
この化合物の構造は、バイオエンジニアリングアプリケーション、特に生物医学および環境目的のための天然および合成ポリマーの使用について探求されています 。その独特の特性により、材料科学の進歩につながる可能性があります。
製薬開発:薬物設計
研究者は、ピリミジン基の置換基の効果およびピリミジンと他の基の間のリンカーを調べることにより、この化合物の薬物設計における可能性を調査しています 。これは、改善された治療プロフィールを持つ新規医薬品の創出につながる可能性があります。
作用機序
Target of Action
The compound “6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride” is a pyrimidinamine derivative . Pyrimidinamines are known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . .
Mode of Action
It is known that pyrimidinamines can bind with high affinity to multiple receptors , which could potentially lead to a variety of biochemical changes depending on the specific target.
Biochemical Pathways
Given the broad range of biological activities associated with pyrimidinamines , it can be inferred that multiple pathways could potentially be affected.
Pharmacokinetics
It is known that fluoroalkyl sulfur groups, such as trifluoroethyl sulfur, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that the compound could potentially have good bioavailability.
Result of Action
One study mentions that a compound with a similar structure exhibits excellent acaricidal activity , suggesting that this compound could potentially have similar effects.
Action Environment
It is known that the spatial configuration of the carbon atoms connected to certain groups in similar compounds plays an important role in their fungicidal activity . This suggests that the compound’s action could potentially be influenced by its spatial configuration, which in turn could be affected by environmental factors.
生化学分析
Biochemical Properties
6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several key enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The interaction with these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s function. Additionally, 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride has been shown to interact with various proteins, such as receptors and transporters, influencing their activity and stability .
Cellular Effects
The effects of 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride on cellular processes are profound. This compound can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it has been observed to modulate the activity of transcription factors, thereby influencing the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride affects cellular metabolism by altering the activity of metabolic enzymes, which can lead to changes in the production of key metabolites .
Molecular Mechanism
At the molecular level, 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, either inhibiting or activating their function. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolism, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride in animal models are dose-dependent. At lower doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Studies in animal models have identified threshold doses beyond which the compound’s adverse effects become pronounced, emphasizing the need for careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Additionally, 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride can affect metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and its affinity for specific transporters influence its distribution and bioavailability, which are critical factors for its efficacy in biochemical and pharmacological applications .
Subcellular Localization
The subcellular localization of 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride is essential for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic settings .
特性
IUPAC Name |
6-ethyl-5-fluoro-N-pyrrolidin-3-ylpyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4.2ClH/c1-2-8-9(11)10(14-6-13-8)15-7-3-4-12-5-7;;/h6-7,12H,2-5H2,1H3,(H,13,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIODMQCYCKBNSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NC2CCNC2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




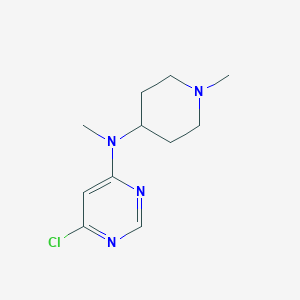
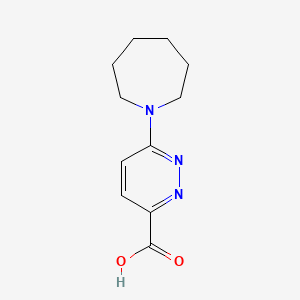

![1-[(Cyclopropylamino)methyl]cyclopentan-1-amine](/img/structure/B1488509.png)
![2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1488510.png)
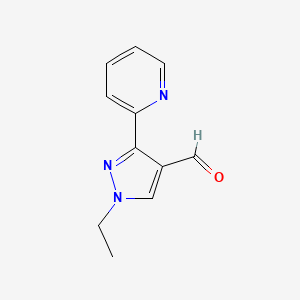

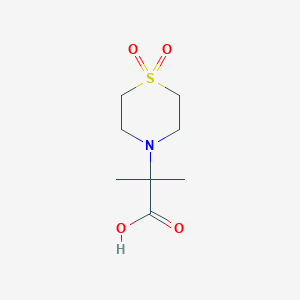
![Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1488515.png)
![2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one](/img/structure/B1488516.png)
![1-{[(Cyclopropylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1488518.png)
